molecular formula C17H18ClNOS B3935057 2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide

2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide

Cat. No. B3935057
M. Wt: 319.8 g/mol
InChI Key: FUAFPBAYVIOHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. This compound is also known as ML239, and it is a small molecule inhibitor of the protein known as heat shock protein 70 (HSP70). HSP70 is a molecular chaperone that plays a crucial role in protein folding, stability, and degradation. The inhibition of HSP70 has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide involves the inhibition of HSP70. HSP70 is a molecular chaperone that plays a crucial role in protein folding, stability, and degradation. Inhibition of HSP70 leads to the accumulation of misfolded and damaged proteins, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the ATPase activity of HSP70 and induces the accumulation of misfolded proteins. In vivo studies have shown that the compound has anti-tumor activity in mouse models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide in lab experiments include its specificity for HSP70 and its potential as a therapeutic agent in cancer. However, the compound has limitations, including its solubility and toxicity. The solubility of the compound can be improved by using appropriate solvents or prodrugs. The toxicity of the compound can be addressed by using appropriate dosages and administration routes.

Future Directions

There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide. One area of research is to optimize the compound's pharmacokinetic properties, such as solubility, stability, and bioavailability. Another area of research is to investigate the compound's potential as a therapeutic agent in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, research can be conducted to identify the downstream targets of HSP70 inhibition and to elucidate the molecular mechanisms underlying the compound's anti-tumor activity.

Scientific Research Applications

The potential applications of 2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide in scientific research are numerous. One of the most promising areas of research is in the treatment of cancer. HSP70 is overexpressed in many types of cancer, and its inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, HSP70 inhibition has been shown to induce apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[(4-methylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-12-3-5-14(6-4-12)11-19-17(20)13(2)21-16-9-7-15(18)8-10-16/h3-10,13H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAFPBAYVIOHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(C)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)sulfanyl]-N-(4-methylbenzyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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